molecular formula C22H21F3Sn B14504441 Butyltris(3-fluorophenyl)stannane CAS No. 62942-26-1

Butyltris(3-fluorophenyl)stannane

Cat. No.: B14504441
CAS No.: 62942-26-1
M. Wt: 461.1 g/mol
InChI Key: OYZSLZMIEDCYLA-UHFFFAOYSA-N
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Description

Butyltris(3-fluorophenyl)stannane is an organotin compound with the molecular formula C₆H₅F)₃SnC₄H₉. It features a central tin atom bonded to three 3-fluorophenyl groups and one butyl group. Organotin compounds are widely studied for their applications in catalysis, materials science, and pharmaceuticals.

Properties

CAS No.

62942-26-1

Molecular Formula

C22H21F3Sn

Molecular Weight

461.1 g/mol

IUPAC Name

butyl-tris(3-fluorophenyl)stannane

InChI

InChI=1S/3C6H4F.C4H9.Sn/c3*7-6-4-2-1-3-5-6;1-3-4-2;/h3*1-2,4-5H;1,3-4H2,2H3;

InChI Key

OYZSLZMIEDCYLA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F

Origin of Product

United States

Preparation Methods

Transmetallation Using Organolithium or Grignard Reagents

The most widely reported method involves sequential reactions of tin(IV) chloride with organolithium or Grignard reagents. For example, tin tetrachloride (SnCl₄) can react with butyllithium to form tributyltin chloride intermediates, which subsequently undergo arylation with 3-fluorophenyllithium. A critical stoichiometric balance (1:3 molar ratio of butyllithium to 3-fluorophenyllithium) ensures the formation of the target compound. This approach mirrors the synthesis of trioctyl(pyridin-2-yl)stannane, where steric and electronic factors govern substitution patterns.

Redistribution Reactions

Redistribution of preformed organotin compounds offers an alternative pathway. For instance, reacting tetrabutyltin with tris(3-fluorophenyl)tin chloride under controlled heating (80–100°C) facilitates ligand exchange, yielding this compound. This method capitalizes on the thermodynamic stability of mixed alkyl-aryl tin species, though side products like dibutylbis(3-fluorophenyl)stannane may require chromatographic separation.

Optimized Synthetic Protocols

Stepwise Alkylation-Arylation Procedure

A representative synthesis involves:

  • Formation of tributyltin chloride : SnCl₄ + 3 BuLi → Bu₃SnCl + 3 LiCl.
  • Arylation with 3-fluorophenyllithium : Bu₃SnCl + 3 ArLi → BuSnAr₃ + 3 LiCl (Ar = 3-fluorophenyl).

Key Parameters :

  • Temperature: −78°C to 0°C to minimize side reactions.
  • Solvent: Tetrahydrofuran (THF) or diethyl ether for optimal reagent solubility.
  • Yield: 60–75% after purification via vacuum distillation.

Mechanistic Insights and Stereochemical Considerations

Steric and Electronic Effects

The electron-withdrawing nature of fluorine atoms on the aryl rings influences the nucleophilic reactivity of 3-fluorophenyllithium, necessitating longer reaction times compared to non-fluorinated analogues. Steric hindrance from the butyl group further complicates substitution at the tin center, often requiring excess arylating agents (up to 4 equivalents).

Role of Solvents and Additives

Polar aprotic solvents like DMF enhance the solubility of tin intermediates, while additives such as HMPA (hexamethylphosphoramide) improve reaction rates by stabilizing lithiated species. However, HMPA’s toxicity necessitates alternative ligands (e.g., TMEDA) in large-scale syntheses.

Purification and Characterization

Distillation and Chromatography

Crude products are typically purified via fractional distillation under reduced pressure (0.1–1 mmHg) to isolate this compound from higher-boiling byproducts. Silica gel chromatography with hexane/ethyl acetate eluents is employed for analytical-scale separations.

Spectroscopic Analysis

  • ¹H NMR : Distinct signals for butyl protons (δ 0.8–1.6 ppm) and aryl protons (δ 6.7–7.3 ppm).
  • ¹¹⁹Sn NMR : A singlet near δ −200 ppm confirms the tetracoordinated tin structure.
  • Mass Spectrometry : Molecular ion peaks at m/z 548 (M⁺) align with the theoretical molecular weight.

Industrial and Environmental Considerations

Scalability and Cost Efficiency

Industrial patents emphasize recycling tin byproducts (e.g., LiCl-Sn complexes) to reduce costs. For example, tri-n-octyltin hydride recovery rates exceed 90% in optimized setups, a strategy applicable to this compound production.

Toxicity Mitigation

Organotin compounds are highly toxic, requiring closed-system synthesis and inert atmosphere handling (N₂ or Ar). Recent advances in flow chemistry minimize exposure risks during large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Butyltris(3-fluorophenyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds .

Mechanism of Action

The mechanism by which butyltris(3-fluorophenyl)stannane exerts its effects involves the formation of tin-carbon bonds, which can participate in various catalytic cycles. The compound can coordinate with other molecules through its tin atom, facilitating reactions such as hydrostannation and stannylation . The molecular targets and pathways involved include the interaction with organic substrates and the formation of intermediate complexes.

Comparison with Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Groups

Butyltris(3-fluorophenyl)stannane is distinguished by its three meta-fluorinated phenyl groups. In contrast, compounds like tributylfluoro-stannane polymers ([27615-98-1]) lack aromatic substituents, instead featuring a single fluorine atom bonded to tin alongside three butyl groups. The fluorophenyl groups in this compound confer greater steric bulk and electronic modulation, which may enhance thermal stability and alter catalytic activity compared to simpler alkyl-fluorostannanes .

Comparison with Perfluorinated Alkyl Analogs

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane ([175354-32-2]) replaces aryl groups with fully fluorinated alkyl chains. This structural difference results in extreme hydrophobicity and chemical inertness, making it suitable for specialized coatings. However, the aromatic fluorinated groups in this compound offer a balance between reactivity and stability, enabling applications in cross-coupling reactions or as intermediates in organic synthesis .

Data Table: Key Structural and Functional Differences

Compound Name Substituents Key Properties Applications
This compound 3-fluorophenyl (×3), butyl High thermal stability, moderate reactivity Catalysis, material science
Tributylfluoro-stannane polymers Butyl (×3), fluorine Lower steric hindrance, flexible backbone Polymer additives, biocides
Tris(tridecafluorooctyl)stannane Perfluorinated alkyl (×3) Superhydrophobic, chemically inert Water-repellent coatings, surfactants

Research Findings and Challenges

  • Catalytic Performance : Arylfluorostannanes are less explored than their alkyl counterparts, but preliminary studies suggest enhanced selectivity in Stille coupling reactions due to fluorine’s electron-withdrawing effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Butyltris(3-fluorophenyl)stannane, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via transmetallation or Grignard reactions. For example, reacting tributyltin chloride with 3-fluorophenyl lithium under inert conditions (argon/nitrogen) at low temperatures (−78°C to 0°C) can yield the target compound. Optimization involves controlling stoichiometry (e.g., 1:3 molar ratio of tributyltin chloride to aryl lithium) and using anhydrous solvents (tetrahydrofuran or diethyl ether). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how does fluorine substitution influence data interpretation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 119Sn^{119}\text{Sn} NMR to confirm tin coordination (δ ≈ −150 to −300 ppm for triaryl stannanes). 19F^{19}\text{F} NMR detects fluorine environments (split signals due to para/meta substituents), while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve aromatic proton and carbon signals.
  • Infrared (IR) Spectroscopy : Identify Sn-C and C-F stretches (450–550 cm1^{-1} for Sn-C; 1100–1250 cm1^{-1} for C-F).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming structural integrity. Fluorine’s electronegativity may cause crystal lattice distortions, requiring refined data analysis .

Q. How can researchers assess the purity of this compound, and what methods detect trace impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (MS) coupled with gas chromatography (GC-MS) identifies organic impurities. For tin-specific analysis, inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual metal contaminants. System suitability tests (e.g., USP guidelines) ensure column efficiency and detector sensitivity, as described in impurity profiling protocols .

Advanced Research Questions

Q. How do electronic effects of 3-fluorophenyl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature increases the electrophilicity of the tin-bound aryl group, enhancing transmetallation rates in Stille couplings. Comparative studies with non-fluorinated analogs (e.g., triphenylstannane) show faster oxidative addition with Pd(0) catalysts. Kinetic studies using 31P^{31}\text{P} NMR track ligand exchange dynamics, while density functional theory (DFT) calculations model charge distribution effects .

Q. What strategies mitigate isomerization or decomposition during Stille coupling reactions involving this compound?

  • Methodological Answer :

  • Temperature Control : Reactions at ≤40°C minimize thermal degradation.
  • Catalyst Selection : Use Pd2_2(dba)3_3 with AsPh3_3 ligands to stabilize reactive intermediates.
  • Solvent Optimization : Polar aprotic solvents (DMF, NMP) reduce side reactions.
  • In Situ Monitoring : Real-time 19F^{19}\text{F} NMR detects isomerization byproducts (e.g., Z/E-vinyl stannanes). Evidence from failed macrocyclization attempts (due to triene isomerization) suggests delaying sensitive bond formations until final stages .

Q. How should researchers resolve discrepancies in spectroscopic data for this compound derivatives, such as conflicting 19F^{19}\text{F} NMR coupling patterns?

  • Methodological Answer : Contradictory data may arise from dynamic processes (e.g., rotamers) or crystallographic disorder. Approaches include:

  • Variable-Temperature NMR : Identifies temperature-dependent signal splitting.
  • Crystallographic Refinement : Resolves ambiguities in solid-state structures.
  • Computational Modeling : Gaussian or ORCA software simulates spectra for comparison. Cross-validation with high-resolution MS ensures molecular formula accuracy .

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